![molecular formula C13H10N2 B3043370 7-Phenylimidazo[1,2-a]pyridine CAS No. 85102-27-8](/img/structure/B3043370.png)

7-Phenylimidazo[1,2-a]pyridine

概要

説明

7-Phenylimidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

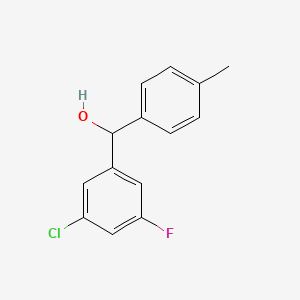

Imidazo[1,2-a]pyridines can be synthesized through a series of chemical reactions. A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . Another method involves the use of CuCl2 immobilized on Fe3O4 nanoparticles modified with 1,10-phenanthroline-5,6-diol for the preparation of imidazo[1,2-a]pyridine derivatives through one-pot three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes .Molecular Structure Analysis

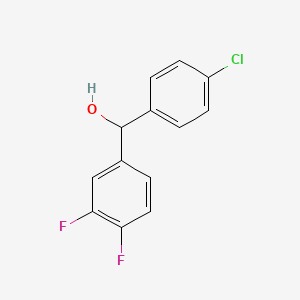

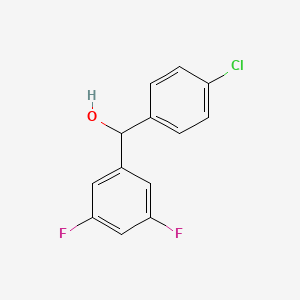

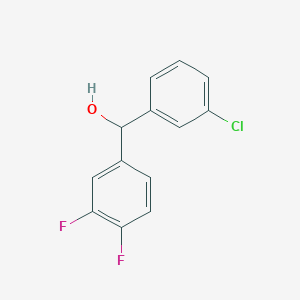

The molecular structure of 7-Phenylimidazo[1,2-a]pyridine is C13H10N2 . The molecular weight is 194.232 Da .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been made through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

7-Phenylimidazo[1,2-a]pyridine derivatives have been synthesized and characterized for their luminescent properties. Specifically, novel iridium complexes with ligands based on this compound have been prepared. These complexes exhibit unusually dependent emission maxima, influenced by substituents on the phenyl ring. Researchers have fabricated OLEDs using these derivatives, resulting in white emission .

Optoelectronic Devices

The imidazo[1,2-a]pyridine scaffold has great potential in optoelectronic applications. Its derivatives serve as versatile building blocks for various devices, including organic light-emitting diodes (OLEDs), sensors, and emitters for confocal microscopy and imaging. These materials contribute to advancements in display technology and photonics .

Anti-Cancer Drug Development

Researchers have explored the pharmacological properties of imidazo[1,2-a]pyridine derivatives. Some saturated and partially saturated compounds derived from this scaffold exhibit promising anti-cancer activity. These compounds are being investigated for their potential as targeted therapies against specific cancer types .

Fluorescent Probes

An imidazo[1,2-a]pyridine-based fluorescent probe has been developed for continuous glucose monitoring. This probe offers high sensitivity and selectivity, making it valuable for real-time monitoring of glucose levels in biological samples. Its unique properties stem from the imidazo[1,2-a]pyridine core structure .

Deep-Blue Emitters

Isomeric materials featuring imidazo[1,2-a]pyridine as the core moiety have been designed as deep-blue emitters. These materials incorporate triphenylamine and carbazole as donors. Their emission properties make them suitable for applications in display technology and lighting .

Antiviral and Antibacterial Agents

While more research is needed, imidazo[1,2-a]pyridine derivatives have shown promise as antiviral and antibacterial agents. Their unique structural features may contribute to inhibiting viral replication or bacterial growth. Scientists continue to explore their potential in this area .

作用機序

Target of Action

7-Phenylimidazo[1,2-a]pyridine is a compound that targets essential, conserved cellular processes . It has been found to have significant activity against kinetoplastid parasites .

Mode of Action

The mode of action of 7-Phenylimidazo[1,2-a]pyridine is complex and multifaceted. It has been shown to have distinct mechanisms of action depending on its structure . For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, suggesting that it acts by disrupting mitochondria . On the other hand, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine acted as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .

Biochemical Pathways

It has been suggested that it may interfere with electron transport and mitochondrial functions, leading to mitochondrial fragmentation . It may also cause damage to nuclear DNA, potentially affecting DNA replication and transcription processes .

Pharmacokinetics

It is known that the compound’s activity can be influenced by the presence of electron-withdrawing substituents at the 2-position of the imidazo[1,2-a]pyridine structure .

Result of Action

The result of 7-Phenylimidazo[1,2-a]pyridine’s action can vary depending on its specific structure and the cellular context. For example, it can cause mitochondrial fragmentation, leading to cellular toxicity . It can also damage nuclear DNA, potentially leading to mutations and altered gene expression . In some contexts, these effects could contribute to its activity against kinetoplastid parasites .

Action Environment

The action of 7-Phenylimidazo[1,2-a]pyridine can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s reactivity . Additionally, the compound’s activity can be influenced by the presence of electron-withdrawing substituents at the 2-position of the imidazo[1,2-a]pyridine structure

特性

IUPAC Name |

7-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-11(5-3-1)12-6-8-15-9-7-14-13(15)10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQCHWTUIBLKCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=NC=CN3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Phenylimidazo[1,2-a]pyridine | |

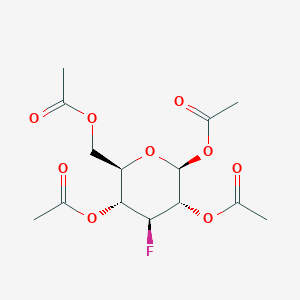

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide](/img/structure/B3043288.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)propan-1-one](/img/structure/B3043297.png)

![1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane](/img/structure/B3043306.png)